(4-Amino-2-nitrophenyl)methanol
Overview
Description
(4-Amino-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of nitrophenol and contains both amino and nitro functional groups
Mechanism of Action
Target of Action
It has been used as a reactant to synthesize cross-azo compounds and cathepsin b cleavable dipeptide linker . These compounds have various applications in biochemistry and drug discovery.
Mode of Action
It’s known that benzylic alcohols, in general, can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The order of reactivity of alcohols is 3° > 2° > 1° methyl . The order of reactivity of the hydrogen halides is HI > HBr > HCl (HF is generally unreactive) . The reaction is acid-catalyzed .
Biochemical Pathways
It has been used as a photoreactive group with amine selectivity for photoaffinity labeling and crosslinking of biomolecules . This suggests that it may interact with various biochemical pathways depending on the specific biomolecules it is linked to.
Result of Action
Its use in the synthesis of cross-azo compounds and cathepsin b cleavable dipeptide linker suggests that it may have diverse effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of 4-Amino-2-nitrobenzyl alcohol can be influenced by various environmental factors. For instance, its use as a photoreactive group suggests that light exposure may trigger its activity . Other factors, such as pH and temperature, could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
4-Amino-2-nitrobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of click chemistry. It interacts with primary amines through a light-induced cyclization reaction, forming stable products under mild conditions . This interaction is crucial for the functionalization of small molecules and biomolecules, including peptides and proteins. The compound’s ability to undergo such reactions makes it a valuable tool in bioconjugation and medicinal chemistry.
Cellular Effects
The effects of 4-Amino-2-nitrobenzyl alcohol on cellular processes are profound. It influences cell signaling pathways and gene expression by acting as a photoreactive group. When exposed to light, it can induce specific modifications in proteins and other biomolecules, thereby affecting cellular metabolism and function . This compound has been used to study the temporal profiling of endogenous kinases and organelle-targeted labeling in living systems, highlighting its impact on cellular dynamics.
Molecular Mechanism
At the molecular level, 4-Amino-2-nitrobenzyl alcohol exerts its effects through binding interactions with biomolecules. The compound’s nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target molecules. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, the compound’s ability to undergo light-induced cyclization allows for precise control over its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2-nitrobenzyl alcohol can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to prolonged light or heat. Studies have shown that its photoreactive properties can be harnessed for short-term modifications in biomolecules, with long-term effects being dependent on the specific experimental conditions . This temporal control is advantageous for studying dynamic biochemical processes.
Dosage Effects in Animal Models
The effects of 4-Amino-2-nitrobenzyl alcohol vary with different dosages in animal models. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects is crucial for its safe application in biochemical research and potential therapeutic uses.
Metabolic Pathways
4-Amino-2-nitrobenzyl alcohol is involved in various metabolic pathways, particularly those related to redox reactions. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, 4-Amino-2-nitrobenzyl alcohol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Amino-2-nitrobenzyl alcohol is influenced by its chemical properties and interactions with cellular components. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its function and effectiveness in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-nitrophenyl)methanol typically involves the reduction of 4-nitrobenzaldehyde. One common method is the reduction of 4-nitrobenzaldehyde using sodium borohydride (NaBH4) in the presence of a suitable solvent such as methanol or ethanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group while preserving the aldehyde group, which is subsequently reduced to a hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalytic hydrogenation using palladium or platinum catalysts can be employed for large-scale production.
Types of Reactions:
Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include sodium borohydride (NaBH4) and catalytic hydrogenation.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium or platinum.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Solvents: Methanol, ethanol, water.
Major Products Formed:
Reduction: 4-Aminophenol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Amino-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Comparison with Similar Compounds
4-Aminophenol: Similar structure but lacks the nitro group.
2-Nitrophenol: Contains a nitro group but lacks the amino group.
4-Nitrobenzyl Alcohol: Similar structure but lacks the amino group.
Uniqueness: (4-Amino-2-nitrophenyl)methanol is unique due to the presence of both amino and nitro groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-amino-2-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFKDORDJDVFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177536 | |
Record name | Benzyl alcohol, 4-amino-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22996-17-4 | |
Record name | Benzyl alcohol, 4-amino-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol, 4-amino-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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